cis-8-Undecen-1-al
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Overview
Description
cis-8-Undecen-1-al: is an organic compound with the chemical formula C11H20O 8-Undecenal or Undec-8-enal . This compound is a colorless to pale yellow liquid with a characteristic aldehydic odor. It is primarily used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-8-Undecen-1-al can be synthesized through the oxidation of heptene using an oxidizing agent under appropriate reaction conditions . The process involves carbon-carbon double bonding and subsequent oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using heptene as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-8-Undecen-1-al can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, cis-8-Undecen-1-ol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
cis-8-Undecen-1-al has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of cis-8-Undecen-1-al involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
trans-2-Undecenal: Another isomer of undecenal with a different configuration around the double bond.
10-Undecenal: An aldehyde with the double bond located at a different position in the carbon chain.
2-Undecenal: Another positional isomer with the double bond at the second carbon.
Uniqueness of cis-8-Undecen-1-al: this compound is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and physical properties. Its pleasant aldehydic odor makes it particularly valuable in the fragrance industry .
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-8-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI Key |
DWQXOILNGUCNSH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCC=O |
Origin of Product |
United States |
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